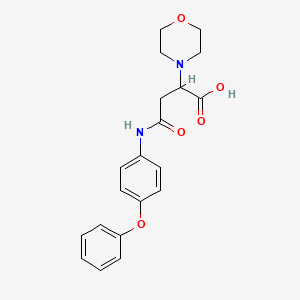

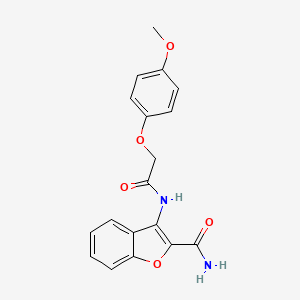

2-Morpholino-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Morpholino-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid, also known as MO-4, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MO-4 belongs to a class of compounds known as phenylbutyric acid derivatives, which have been shown to possess a wide range of biological activities.

Scientific Research Applications

Antimicrobial and Analgesic Activities

A study focused on the synthesis of 4-aryl-2-N-morpholino-4-oxo-2-butenoic acids, revealing their potential antimicrobial and analgesic activities. These compounds, created through the interaction of aroylpyruvic acids with morpholine, have been identified as colorless crystalline substances, soluble in DMSO and sparingly soluble in ethanol and benzene. Their antimicrobial and analgesic properties suggest a promising avenue for further research in the development of new therapeutic agents (Koz’minykh et al., 2004).

Histone Deacetylase Inhibition

New aryl butenoic acid derivatives, synthesized by combining hydroxy- or methoxy-substituted phenyl rings with a double bond in the short linker, as well as metal binding groups, enoic ester, and salts bearing either methyl or morpholine, have shown promising histone deacetylase inhibition activities. This research highlights their potential in the field of epigenetic therapies, offering a new class of compounds for the treatment of diseases regulated by histone deacetylation (Eşiyok et al., 2014).

Medicinal Chemistry of Morpholines

The design of 2-hydroxy (alkoxy)-2-aryl-4-alkyl-(5,6-alkyl)-morpholines has unveiled a range of biological activities, including sympathomimetic, analgesic, and anti-inflammatory properties, as well as the potential to modulate drug metabolizing enzymes and lipid profiles. This body of work supports the versatile medicinal applications of morpholine derivatives, presenting a broad spectrum of therapeutic possibilities (Rekka & Kourounakis, 2010).

Peptidomimetic Chemistry

The synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid, developed for use in peptidomimetic chemistry, demonstrates the utility of morpholine derivatives in the synthesis of complex peptides and peptidomimetics. This research provides a practical route to these derivatives, highlighting their potential in the development of novel therapeutic peptides and peptidomimetics (Sladojevich et al., 2007).

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It is likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and activity of the target molecules .

Biochemical Pathways

Similar compounds have been shown to influence a variety of biochemical pathways, including those involved in signal transduction, metabolism, and cell cycle regulation .

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine . These properties can significantly impact the bioavailability of the compound.

Result of Action

Similar compounds have been shown to have a variety of effects, including inhibition of enzyme activity, alteration of signal transduction pathways, and induction of cell death .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

properties

IUPAC Name |

2-morpholin-4-yl-4-oxo-4-(4-phenoxyanilino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5/c23-19(14-18(20(24)25)22-10-12-26-13-11-22)21-15-6-8-17(9-7-15)27-16-4-2-1-3-5-16/h1-9,18H,10-14H2,(H,21,23)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEGODSAOAKOGED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Morpholino-4-oxo-4-((4-phenoxyphenyl)amino)butanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-amino-2-(propan-2-yl)-1H-benzimidazol-1-yl]propan-1-ol](/img/structure/B2836888.png)

![2-{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile](/img/structure/B2836889.png)

![N-(2,6-diethylphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2836891.png)

![4-chloro-N-{2-[2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanoyl)hydrazino]-2-oxoethyl}benzenecarboxamide](/img/structure/B2836893.png)

![2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2836902.png)

![2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2836905.png)